molecular formula C19H14Cl2N4O2S B14927899 N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide

N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide

Cat. No.: B14927899
M. Wt: 433.3 g/mol
InChI Key: FAGQDSYNVCPUEK-UHFFFAOYSA-N
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Description

N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide is a complex organic compound that features a triazole ring, a naphthalene sulfonamide group, and a dichlorobenzyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide typically involves multiple steps. One common route includes the formation of the triazole ring through a cyclization reaction, followed by the introduction of the dichlorobenzyl group via nucleophilic substitution. The final step involves the sulfonation of the naphthalene ring to introduce the sulfonamide group.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the compound’s properties.

    Substitution: The dichlorobenzyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups to the benzyl or triazole rings.

Scientific Research Applications

N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties that could be harnessed for therapeutic purposes.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The triazole ring and sulfonamide group are known to interact with biological molecules, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-1-naphthamide
  • N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-2-ethoxy-1-naphthamide
  • N-[1-(2,4-dichlorobenzyl)-1H-pyrazol-4-yl]-3,4-dimethoxybenzamide

Uniqueness

N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide is unique due to the combination of its triazole ring and naphthalene sulfonamide group. This structure imparts specific chemical and biological properties that may not be present in similar compounds. The dichlorobenzyl moiety also contributes to its distinct characteristics, potentially enhancing its activity and stability.

Properties

Molecular Formula

C19H14Cl2N4O2S

Molecular Weight

433.3 g/mol

IUPAC Name

N-[1-[(2,4-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]naphthalene-2-sulfonamide

InChI

InChI=1S/C19H14Cl2N4O2S/c20-16-7-5-15(18(21)10-16)11-25-12-22-19(23-25)24-28(26,27)17-8-6-13-3-1-2-4-14(13)9-17/h1-10,12H,11H2,(H,23,24)

InChI Key

FAGQDSYNVCPUEK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3=NN(C=N3)CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

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